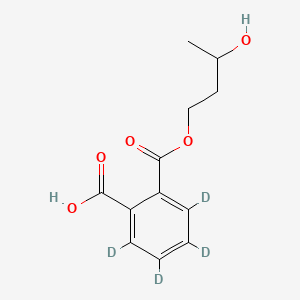

Mono(3-hydroxybutyl)phthalate-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H14O5 |

|---|---|

Molekulargewicht |

242.26 g/mol |

IUPAC-Name |

2,3,4,5-tetradeuterio-6-(3-hydroxybutoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C12H14O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15)/i2D,3D,4D,5D |

InChI-Schlüssel |

CTDCWBUTXCPHAM-QFFDRWTDSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(C)O)[2H])[2H] |

Kanonische SMILES |

CC(CCOC(=O)C1=CC=CC=C1C(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mono(3-hydroxybutyl)phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mono(3-hydroxybutyl)phthalate-d4 (MHBP-d4), a deuterated metabolite of the widely used plasticizer Di(n-butyl) phthalate (B1215562) (DBP). This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, metabolism, and analytical methodologies related to this compound. MHBP-d4 serves as a crucial internal standard for the accurate quantification of MHBP in biological matrices, aiding in toxicological and environmental exposure studies. This guide covers its chemical and physical properties, metabolic pathway, and detailed analytical protocols, and explores its interaction with relevant signaling pathways.

Introduction

This compound is the deuterium-labeled form of Mono(3-hydroxybutyl)phthalate (MHBP), a secondary metabolite of Di(n-butyl) phthalate (DBP). DBP is a ubiquitous environmental contaminant due to its extensive use in plastics, consumer products, and pharmaceuticals. Understanding the metabolism of DBP is critical for assessing human exposure and its potential health risks. MHBP-d4 is an indispensable tool in analytical chemistry, particularly in studies utilizing mass spectrometry, where it is used as an internal standard to ensure the accuracy and precision of MHBP quantification in complex biological samples like urine and serum.

Chemical and Physical Properties

This compound is characterized by the substitution of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring of the phthalate moiety. This isotopic labeling provides a distinct mass-to-charge ratio for mass spectrometric analysis without significantly altering its chemical behavior.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,2-(Benzene-d4)dicarboxylic Acid 1-(3-Hydroxybutyl)ester | [1] |

| Synonyms | MHBP-d4, this compound | [1] |

| CAS Number | 57074-43-8 (unlabeled) | [1][2] |

| Molecular Formula | C₁₂H₁₀D₄O₅ | [1][2] |

| Molecular Weight | 242.26 g/mol | [1][2] |

| Appearance | Light Yellow Thick Oil | [3] |

| Melting Point | 77 °C | [2] |

| Storage Temperature | -20°C | [2] |

Metabolism of Di(n-butyl) phthalate (DBP) to Mono(3-hydroxybutyl)phthalate

The biotransformation of Di(n-butyl) phthalate (DBP) is a multi-step process primarily occurring in the liver. It involves initial hydrolysis followed by oxidation. Mono(3-hydroxybutyl)phthalate is a key secondary metabolite in this pathway.

The metabolic conversion involves the following key enzymatic steps:

-

Hydrolysis: DBP is first hydrolyzed by non-specific esterases to its primary metabolite, Mono-n-butyl phthalate (MBP).

-

Oxidation: MBP undergoes oxidation, primarily catalyzed by cytochrome P450 enzymes (CYPs). This oxidation can occur at various positions on the butyl side chain. Hydroxylation at the ω-1 position (the third carbon) of the butyl chain of MBP results in the formation of Mono(3-hydroxybutyl)phthalate (MHBP).

-

Further Metabolism: MHBP can be further oxidized to other metabolites, such as mono-3-oxo-n-butyl phthalate and mono-3-carboxypropyl phthalate (MCPP), or undergo glucuronidation to facilitate excretion.[4]

Metabolic pathway of Di(n-butyl) phthalate to Mono(3-hydroxybutyl)phthalate.

Interaction with Signaling Pathways: PPAR Signaling

Metabolites of DBP, including its primary metabolite MBP, have been shown to interact with and activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[2][4][5] These nuclear receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation. The activation of PPARs by phthalate metabolites is a proposed mechanism for some of the observed toxic effects of DBP, such as hepatotoxicity. While direct studies on the interaction of MHBP with PPARs are limited, its structural similarity to other active metabolites suggests a potential role in modulating this signaling pathway.

Interaction of DBP metabolites with the PPAR signaling pathway.

Experimental Protocols

Synthesis of this compound

Quantification of Mono(3-hydroxybutyl)phthalate in Urine by LC-MS/MS

The following protocol is adapted from established methods for the analysis of phthalate metabolites in human urine.[6][7][8]

Objective: To quantify the concentration of Mono(3-hydroxybutyl)phthalate in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

Materials:

-

Human urine samples

-

This compound (internal standard)

-

Mono(3-hydroxybutyl)phthalate (analytical standard)

-

β-glucuronidase

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

To 100 µL of urine, add an appropriate amount of this compound internal standard solution.

-

Add β-glucuronidase in an ammonium acetate buffer to deconjugate the glucuronidated metabolites.

-

Incubate the samples.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with methanol (B129727) followed by water.

-

Load the prepared urine samples onto the SPE cartridges.

-

Wash the cartridges with a dilute formic acid solution to remove interferences.

-

Elute the analytes with acetonitrile.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Experimental workflow for the quantification of MHBP in urine.

Quantitative Data

The concentration of DBP metabolites, including MHBP, can vary significantly in the general population depending on exposure levels. The following table presents a summary of reported concentration ranges of DBP and its primary metabolite, MBP, in various human biological samples. While specific data for MHBP is less commonly reported, its levels are expected to correlate with MBP concentrations.

Table 2: Reported Concentrations of DBP and MBP in Human Biological Samples

| Analyte | Matrix | Concentration Range | Reference(s) |

| Di(n-butyl) phthalate (DBP) | Blood Serum | Not Detected - 37.91 mg/L (Median: 5.71 mg/L) | [9] |

| Di(n-butyl) phthalate (DBP) | Semen | 0.08 - 1.32 mg/L (Median: 0.30 mg/L) | [9] |

| Di(n-butyl) phthalate (DBP) | Adipose Tissue | Not Detected - 2.19 mg/kg (Median: 0.72 mg/kg) | [9] |

| Mono-n-butyl phthalate (MBP) | Urine | Median often in the 10-100 ng/mL range | [10] |

| Mono-n-butyl phthalate (MBP) | Follicular Fluid | 1.58 - 3.4 ng/mL (average range) | [11] |

| Mono-n-butyl phthalate (MBP) | Amniotic Fluid | Median: 5.8 µg/L (Max: 263.9 µg/L) | [12] |

| Mono-n-butyl phthalate (MBP) | Breast Milk | Mean: 1.3 ± 1.5 µg/L | [12] |

| Mono-n-butyl phthalate (MBP) | Saliva | Median: 5.0 µg/L | [12] |

Conclusion

This compound is a vital analytical tool for the accurate assessment of human exposure to Di(n-butyl) phthalate. Its use as an internal standard in LC-MS/MS methods allows for reliable quantification of the native MHBP metabolite in various biological matrices. A thorough understanding of the metabolic pathways of DBP and the potential interactions of its metabolites with cellular signaling pathways, such as the PPAR pathway, is essential for elucidating the mechanisms of phthalate-induced toxicity. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in the fields of toxicology, environmental health, and drug development. Further research is warranted to delineate the specific biological activities of secondary metabolites like MHBP and to develop detailed synthesis procedures for their labeled analogues.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Role of PPARalpha in mediating the effects of phthalates and metabolites in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. [Study on the level of phthalates in human biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

Mono(3-hydroxybutyl)phthalate-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(3-hydroxybutyl)phthalate-d4 (MHBP-d4) is the deuterium-labeled form of Mono(3-hydroxybutyl)phthalate (MHBP), a secondary metabolite of the widely used plasticizer, Di-n-butyl phthalate (B1215562) (DBP).[1] Due to its chemical and physical similarity to the endogenous metabolite, coupled with its distinct mass, MHBP-d4 is an ideal internal standard for use in stable isotope dilution analysis.[2] This technique is predominantly employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of MHBP in complex biological matrices such as urine and serum.[3][4] The use of a deuterated internal standard like MHBP-d4 is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high precision and accuracy in assessing human exposure to DBP.[3][5]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. For comparative purposes, the properties of its non-labeled analog, Mono(3-hydroxybutyl)phthalate, are also included.

| Property | This compound | Mono(3-hydroxybutyl)phthalate |

| Synonyms | 1,2-(Benzene-d4)dicarboxylic Acid 1-(3-Hydroxybutyl)ester, MHBP-d4 | 2-(3-hydroxybutoxycarbonyl)benzoic acid, OH-MnBP, MHBP |

| CAS Number | 57074-43-8[6] | 57074-43-8 (unlabeled)[7][8] |

| Chemical Formula | C₁₂H₁₀D₄O₅[6][7] | C₁₂H₁₄O₅[9] |

| Molecular Weight | 242.26 g/mol [1][6][7] | 238.24 g/mol [9] |

| Appearance | Light Yellow Thick Oil[1][10] | Not Specified |

| Melting Point | 77 °C[6] | Not Specified |

| Solubility | Soluble in Chloroform, Methanol[10] | Not Specified |

| Storage Conditions | -20°C[6][10] | -20°C[11] |

Metabolic Pathway of the Parent Compound

Mono(3-hydroxybutyl)phthalate is not directly introduced into biological systems but is a product of the metabolism of Di-n-butyl phthalate (DBP). Understanding this pathway is crucial for interpreting biomonitoring data. DBP first undergoes hydrolysis to form Mono-n-butyl phthalate (MnBP). Subsequently, MnBP is oxidized to form several metabolites, including Mono(3-hydroxybutyl)phthalate (MHBP).[12][13][14]

Caption: Metabolic conversion of DBP to MHBP.

Experimental Protocols

The following section outlines a generalized experimental protocol for the quantification of Mono(3-hydroxybutyl)phthalate in human urine using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Mono(3-hydroxybutyl)phthalate (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

β-glucuronidase

-

Solid-phase extraction (SPE) cartridges

Sample Preparation

-

Spiking: A known concentration of this compound internal standard solution is added to a 200 µL aliquot of each urine sample.[3][15]

-

Enzymatic Hydrolysis: To measure the total concentration of conjugated and unconjugated MHBP, the samples are treated with β-glucuronidase to deconjugate the metabolites.[5]

-

Solid-Phase Extraction (SPE): The samples are then subjected to SPE for cleanup and concentration.[3][16] The analytes are eluted from the SPE cartridges, and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC system for chromatographic separation of the analytes.[16]

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer operating in the negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[3] Specific precursor-to-product ion transitions for both MHBP and MHBP-d4 are monitored for quantification.

-

Quantification: A calibration curve is generated by analyzing standards of known concentrations of MHBP with a constant concentration of MHBP-d4. The concentration of MHBP in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. This compound | 57074-43-8 | HCA07443 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. Mono-3-hydroxybutyl phthalate | C12H14O5 | CID 18427030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

- 11. Mono(3-hydroxybutyl)phthalate | LGC Standards [lgcstandards.com]

- 12. Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exposome-Explorer - Mono-hydroxy-n-butyl phthalate (OH-MnBP) (Compound) [exposome-explorer.iarc.fr]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Mono(3-hydroxybutyl)phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mono(3-hydroxybutyl)phthalate-d4 (M(3-HB)P-d4), a deuterated internal standard crucial for the accurate quantification of Mono(3-hydroxybutyl)phthalate (M(3-HB)P), a secondary metabolite of the widely used plasticizer Di-n-butyl phthalate (B1215562) (DBP). This document outlines its chemical properties, its role in metabolic pathways, and detailed experimental protocols for its use in biomonitoring studies.

Core Compound Information

Chemical Abstract Service (CAS) Number: 57074-43-8[1]

This compound is the deuterium-labeled form of Mono(3-hydroxybutyl)phthalate. It is primarily used as an internal standard in isotope dilution mass spectrometry to ensure accurate and precise measurement of the native analyte in complex biological matrices like urine. The deuteration provides a distinct mass-to-charge ratio, allowing it to be differentiated from the endogenous M(3-HB)P, while exhibiting nearly identical chemical and physical properties.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₁₂H₁₀D₄O₅ |

| Molecular Weight | 242.26 g/mol [1][2] |

| Appearance | Light Yellow Thick Oil |

| Melting Point | 77 °C[1] |

| Solubility | Soluble in Chloroform, Methanol |

| Storage Conditions | -20°C[1] |

| Purity | >95% (as determined by HPLC) |

Metabolic Pathway of Di-n-butyl Phthalate (DBP)

Mono(3-hydroxybutyl)phthalate is a downstream metabolite of Di-n-butyl phthalate (DBP), a common environmental contaminant. Understanding this metabolic pathway is essential for interpreting biomonitoring data. DBP is first hydrolyzed to its primary metabolite, Mono-n-butyl phthalate (MBP). MBP is then further oxidized to several secondary metabolites, including Mono(3-hydroxybutyl)phthalate (M(3-HB)P). The use of M(3-HB)P-d4 as an internal standard is critical for accurately quantifying exposure to the parent compound, DBP.

Experimental Protocol: Quantification of Urinary Phthalate Metabolites by Isotope Dilution LC-MS/MS

This protocol provides a representative method for the quantification of Mono(3-hydroxybutyl)phthalate and other phthalate metabolites in human urine using this compound as an internal standard. This method is based on techniques described in established biomonitoring studies.

Materials and Reagents

-

Standards: Mono(3-hydroxybutyl)phthalate and this compound, and other phthalate metabolite standards and their corresponding deuterated internal standards.

-

Enzyme: β-glucuronidase from E. coli.

-

Buffers: 1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

-

Solvents: HPLC-grade acetonitrile, methanol, and water; glacial acetic acid.

-

Solid-Phase Extraction (SPE) Cartridges: As required for sample cleanup.

-

Urine Samples: Collected and stored at -20°C or lower until analysis.

Sample Preparation Workflow

Detailed Method

-

Sample Thawing and Aliquoting: Thaw frozen urine samples to room temperature. Vortex to ensure homogeneity. Aliquot 100 µL of each urine sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of the internal standard mixture, including this compound, to each urine sample. This is a critical step for accurate quantification via isotope dilution.

-

Enzymatic Deconjugation: To measure the total concentration of phthalate metabolites (both free and glucuronidated), enzymatic deconjugation is performed.

-

Add 245 µL of 1 M ammonium acetate buffer (pH 6.5) to each sample.

-

Add 5 µL of β-glucuronidase solution.

-

Gently vortex the mixture.

-

Incubate the samples at 37°C for 90 minutes.

-

-

Reaction Quenching: Stop the enzymatic reaction by adding 50 µL of glacial acetic acid.

-

Sample Cleanup (Optional): Depending on the sensitivity of the LC-MS/MS system and the complexity of the urine matrix, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for the separation of the phthalate metabolites. A gradient elution program with a C18 column is typically used.

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

-

Data Analysis

The concentration of each phthalate metabolite in the urine samples is determined by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard. A calibration curve, prepared with known concentrations of the native standards and a constant concentration of the internal standards, is used to quantify the results.

Conclusion

This compound is an indispensable tool for researchers in the fields of environmental health, toxicology, and drug metabolism. Its use as an internal standard in isotope dilution LC-MS/MS methods allows for the highly accurate and precise quantification of Mono(3-hydroxybutyl)phthalate, a key biomarker of exposure to Di-n-butyl phthalate. The methodologies outlined in this guide provide a robust framework for the application of this critical analytical standard in biomonitoring and related research.

References

Technical Guide: Mono(3-hydroxybutyl)phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(3-hydroxybutyl)phthalate-d4 (MHB P-d4) is the deuterated form of Mono(3-hydroxybutyl)phthalate, a secondary metabolite of the widely used plasticizer, Di-n-butyl phthalate (B1215562) (DBP).[1] As a stable isotope-labeled internal standard, MHBP-d4 is an essential tool for accurate quantification of MHBP in biological matrices, aiding in toxicology research and human biomonitoring studies. This technical guide provides an in-depth overview of MHBP-d4, including its chemical properties, relevant biological pathways, and detailed experimental protocols for its use.

Data Presentation

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound. Data is compiled from various suppliers and publicly available information. Researchers should always refer to the Certificate of Analysis provided by their specific supplier for lot-specific details.

| Property | Value | Source |

| Chemical Name | 1,2-(Benzene-d4)dicarboxylic Acid 1-(3-Hydroxybutyl)ester | [1][2] |

| Synonyms | MHBP-d4, this compound | [1][2] |

| CAS Number | 57074-43-8 (unlabeled) | [2] |

| Molecular Formula | C₁₂H₁₀D₄O₅ | [2][3] |

| Molecular Weight | 242.26 g/mol | [2][3] |

| Appearance | Light Yellow Thick Oil or Solid | [1] |

| Purity (HPLC) | >95% to 99.33% | [4][5] |

| Isotopic Enrichment | Typically ≥99% | [5] |

| Storage Conditions | -20°C | [4] |

| Solubility | Soluble in Chloroform, Methanol |

Metabolic Pathway of Di-n-butyl Phthalate (DBP)

Mono(3-hydroxybutyl)phthalate is a downstream metabolite of Di-n-butyl phthalate (DBP). Understanding this metabolic pathway is crucial for interpreting biomonitoring data. DBP is first hydrolyzed to its primary metabolite, Mono-n-butyl phthalate (MBP). MBP can then undergo further oxidation to form several secondary metabolites, including Mono(3-hydroxybutyl)phthalate (MHBP).

Phthalate Monoester Signaling Pathway: PPAR Activation

Phthalate monoesters, including metabolites like MHBP, have been shown to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors involved in lipid metabolism and inflammation.[6][7] The activation of PPARs, particularly PPARα and PPARγ, is a key mechanism by which phthalates are thought to exert some of their biological effects.[7][8][9][10]

Experimental Protocols

Quantification of Mono(3-hydroxybutyl)phthalate in Human Urine by LC-MS/MS

This protocol describes a general method for the quantification of phthalate metabolites, including MHBP, in human urine using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure accuracy and precision.

1. Materials and Reagents:

-

This compound (internal standard)

-

Native analytical standards of phthalate metabolites

-

Human urine samples

-

β-glucuronidase

-

Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)

-

Formic acid

-

HPLC-grade water and acetonitrile (B52724)

-

Solid-phase extraction (SPE) cartridges

2. Sample Preparation:

-

Thaw and vortex urine samples.

-

To 950 µL of urine in a glass tube, add 50 µL of the internal standard mixture solution containing this compound.[11]

-

Add 5 µL of β-glucuronidase (200 U/mL) and 245 µL of 1 M ammonium acetate buffer (pH 6.5).[11][12]

-

Vortex the mixture and incubate at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[11]

3. Solid-Phase Extraction (SPE):

-

Condition SPE cartridges with 1 mL of methanol, 1 mL of acetonitrile, and 1 mL of phosphate (B84403) buffer solution (pH 2.0) sequentially.[11]

-

Dilute the incubated urine sample with 1 mL of phosphate buffer solution (pH 2.0) and load it onto the conditioned SPE column.[11]

-

Wash the cartridges with 2 mL of 0.1 M formic acid and then with 1 mL of water.[11]

-

Dry the cartridges under negative pressure.

-

Elute the target analytes with 1 mL of acetonitrile followed by 1 mL of ethyl acetate.[11]

-

Collect the eluent and evaporate to dryness under a gentle stream of nitrogen at 55°C.[11]

-

Reconstitute the residue in 200 µL of a 1:9 (v/v) acetonitrile-water solution for LC-MS/MS analysis.[11]

4. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% acetic acid or formic acid in water.[12]

-

Mobile Phase B: 0.1% acetic acid or formic acid in acetonitrile.[12]

-

Flow Rate: Typically 0.2-0.6 mL/min.[12]

-

Gradient Elution: A gradient program should be optimized to achieve separation of all target phthalate metabolites.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standards.

Experimental Workflow Diagram

Biological Effects and Further Research

The primary metabolite of DBP, monobutyl phthalate (MBP), has been shown to have anti-androgenic effects and can impair steroid hormone biosynthesis.[13][14] Studies have indicated that MBP can downregulate the expression of genes involved in androgen production.[14] While the direct biological effects of MHBP are less studied, as a metabolite of DBP, it is part of a mixture of compounds that may contribute to the overall toxicological profile of the parent compound. Further research is needed to elucidate the specific biological activities and potential signaling pathways directly modulated by Mono(3-hydroxybutyl)phthalate. The use of this compound will be critical in accurately assessing exposure levels and furthering our understanding of the health effects of DBP.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. clinivex.com [clinivex.com]

- 4. Mono(3-hydroxybutyl)phthalate | LGC Standards [lgcstandards.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mono(3-hydroxybutyl)phthalate-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono(3-hydroxybutyl)phthalate-d4 (M3HBP-d4), a deuterated metabolite of Dibutyl phthalate (B1215562) (DBP). This document compiles essential data, detailed experimental protocols for its analysis, and relevant metabolic pathway information to support its use as an internal standard in research and clinical settings.

Certificate of Analysis Data

The following tables summarize the key analytical and physical-chemical properties of this compound, compiled from various supplier specifications.

Table 1: General Information

| Parameter | Value |

| Chemical Name | This compound |

| Alternate Names | 1,2-(Benzene-d4)dicarboxylic Acid 1-(3-Hydroxybutyl)ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono(3-hydroxybutyl)ester; MHBP-d4[1][2] |

| CAS Number | 57074-43-8 (unlabeled)[1][3] |

| Molecular Formula | C₁₂H₁₀D₄O₅[1][3] |

| Molecular Weight | 242.26 g/mol [1][3] |

Table 2: Physical-Chemical Properties

| Parameter | Value |

| Appearance | Light Yellow Thick Oil or Solid |

| Melting Point | 77 °C[3] |

| Storage Conditions | -20°C[3] |

| Purity | >95% (HPLC) |

| Isotopic Enrichment | ≥98% |

Metabolic Pathway of Dibutyl Phthalate (DBP)

Mono(3-hydroxybutyl)phthalate is a metabolite of Dibutyl phthalate (DBP), a widely used plasticizer. The metabolic pathway involves the initial hydrolysis of DBP to Monobutyl phthalate (MBP), followed by oxidation. This metabolic conversion is a critical consideration in toxicology and pharmacokinetic studies.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and quantify this compound.

Purity and Isotopic Enrichment Analysis by LC-HRMS

This protocol describes a general method for determining the chemical purity and isotopic enrichment of M3HBP-d4 using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To separate M3HBP-d4 from potential impurities and to determine its isotopic distribution.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of M3HBP-d4 in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Further dilute to a working concentration of 1 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Range: m/z 100-500.

-

Resolution: >60,000.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Chemical Purity: Integrate the peak area of M3HBP-d4 and any impurity peaks in the total ion chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.

-

Isotopic Enrichment: Extract the ion chromatogram for the [M-H]⁻ ion of M3HBP-d4. Analyze the mass spectrum of the peak to determine the relative abundance of the d4 isotopologue compared to d0, d1, d2, and d3.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for confirming the chemical structure and assessing the purity of M3HBP-d4 using ¹H and ¹³C NMR.

Objective: To verify the molecular structure and identify any proton-containing impurities.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of M3HBP-d4 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Pay close attention to the aromatic region to confirm the d4-labeling on the benzene (B151609) ring by the absence of corresponding proton signals.

-

Analyze the aliphatic region to confirm the structure of the hydroxybutyl side chain.

-

-

¹³C NMR Acquisition:

-

Acquire a standard ¹³C NMR spectrum to confirm the carbon framework of the molecule.

-

-

Data Analysis:

-

Compare the obtained spectra with the expected chemical shifts and coupling constants for the M3HBP structure.

-

The absence of significant unidentifiable signals indicates high purity. The integration of residual proton signals on the aromatic ring can provide an estimate of isotopic purity.

-

References

An In-Depth Technical Guide to the Synthesis of Mono(3-hydroxybutyl)phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mono(3-hydroxybutyl)phthalate-d4, a deuterated analogue of a significant metabolite of dibutyl phthalate (B1215562) (DBP). This document details the synthetic pathway, experimental protocols, and relevant chemical data tailored for professionals in research and drug development.

Introduction

Mono(3-hydroxybutyl)phthalate is a primary metabolite of the widely used plasticizer, dibutyl phthalate (DBP). The deuterated version, this compound, serves as an invaluable internal standard for analytical and metabolic studies, enabling precise quantification in complex biological matrices. The deuterium (B1214612) labeling on the aromatic ring ensures minimal isotopic effect during metabolic processes while providing a distinct mass shift for mass spectrometry-based analysis.

Synthetic Pathway

The most direct and efficient synthesis of this compound involves the mono-esterification of commercially available phthalic anhydride-d4 with 1,3-butanediol (B41344). This reaction proceeds via a nucleophilic acyl substitution where the primary hydroxyl group of 1,3-butanediol attacks one of the carbonyl carbons of the phthalic anhydride-d4 ring, leading to the opening of the anhydride (B1165640) and the formation of the desired monoester.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section outlines a representative experimental protocol for the synthesis of this compound. The procedure is based on general methods for the mono-esterification of phthalic anhydride.

Materials and Equipment:

-

Phthalic anhydride-d4 (isotopic purity ≥ 98%)

-

1,3-Butanediol (≥ 99%)

-

Sulfuric acid (concentrated, as catalyst) or a titanium-based catalyst (e.g., titanium(IV) isopropoxide)

-

Toluene

-

Sodium bicarbonate solution (5% aqueous)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve phthalic anhydride-d4 (1.0 eq) in a minimal amount of toluene.

-

Addition of Reactant: Add 1,3-butanediol (1.1 eq) to the flask. The slight excess of the diol helps to ensure complete consumption of the deuterated starting material.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%) or a titanium-based catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with additional toluene.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution to remove unreacted phthalic anhydride-d4 and the acidic catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the pure this compound.

-

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification.

Data Presentation

This section summarizes the key chemical and physical properties of the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| Phthalic anhydride-d4 | C₈D₄O₃ | 152.14 | 75935-32-9 | Solid |

| 1,3-Butanediol | C₄H₁₀O₂ | 90.12 | 107-88-0 | Liquid |

| This compound | C₁₂H₁₀D₄O₅ | 242.26 | 57074-43-8 | Oil or Solid |

| Parameter | Value |

| Reaction Conditions | |

| Temperature | 110-120 °C |

| Time | 2-4 hours |

| Catalyst | H₂SO₄ or Ti(IV) alkoxide |

| Purification | |

| Method | Column Chromatography |

| Expected Yield | 60-80% (typical) |

| Purity (post-purification) | >95% |

Mandatory Visualization

Logical Relationship of Synthesis Stages:

Caption: Logical flow from preparation to analysis in the synthesis process.

Conclusion

The synthesis of this compound is a straightforward process achievable through the catalyzed reaction of phthalic anhydride-d4 and 1,3-butanediol. Careful control of reaction conditions and a robust purification strategy are essential for obtaining a high-purity product suitable for its intended use as an analytical internal standard. The information provided in this guide serves as a comprehensive resource for researchers and professionals involved in the synthesis and application of this important deuterated metabolite.

The Metabolic Journey of Di-n-butyl Phthalate: A Technical Guide to the Formation of Mono(3-hydroxybutyl)phthalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of di-n-butyl phthalate (B1215562) (DnBP), a widely used plasticizer, to its secondary metabolite, Mono(3-hydroxybutyl)phthalate (3-OH-MnBP). This document details the enzymatic processes, presents quantitative metabolic data, outlines experimental protocols for metabolite analysis, and visualizes the key pathways and workflows involved in this critical biotransformation. Understanding this metabolic pathway is crucial for assessing human exposure to DnBP and elucidating its potential toxicological effects.

The Metabolic Pathway: From DnBP to 3-OH-MnBP

The metabolism of Di-n-butyl phthalate (DnBP) is a two-step process that primarily occurs in the liver. The initial and major metabolic step is the hydrolysis of one of the ester linkages of DnBP, catalyzed by non-specific esterases and lipases, to form mono-n-butyl phthalate (MnBP).[1][2] This primary metabolite is then absorbed and undergoes further oxidation.

The second phase of metabolism involves the oxidation of the butyl side chain of MnBP. This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[3][4][5] Several isoforms of CYP enzymes can be involved, and their activity can be influenced by various factors, including genetic polymorphisms and exposure to other xenobiotics.[6][7] One of the prominent oxidative reactions is the hydroxylation at the third carbon (ω-1 oxidation) of the butyl group, resulting in the formation of Mono(3-hydroxybutyl)phthalate (3-OH-MnBP).[8][9] Other oxidative metabolites, such as mono-4-hydroxy-n-butyl phthalate (4-OH-MnBP) and mono-3-carboxypropyl phthalate (MCPP), are also formed.[10][11]

Following their formation, these metabolites, including 3-OH-MnBP, are often conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to increase their water solubility and facilitate their excretion in the urine.[10][12]

Quantitative Metabolic Data

The metabolism and excretion of DnBP and its metabolites have been quantified in human studies. Following oral administration, DnBP is rapidly metabolized and its metabolites are primarily excreted in the urine.

| Metabolite | Percentage of Excreted Dose (%) | Elimination Half-life (hours) | Reference |

| Mono-n-butyl phthalate (MnBP) | ~84 | 2.6 | [13] |

| Mono(3-hydroxybutyl)phthalate (3-OH-MnBP) | ~7 | 2.9 - 6.9 | [10][13] |

| Other Oxidized Metabolites | ~1 | 2.9 - 6.9 | [10][13] |

Data represents approximate values from a human volunteer study after a single oral dose.[13]

Experimental Protocols for Metabolite Analysis

The quantification of DnBP metabolites in biological matrices, typically urine, is essential for assessing human exposure. The standard analytical approach involves enzymatic deconjugation followed by instrumental analysis.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Objective: To deconjugate the glucuronidated metabolites and to concentrate and purify the analytes from the urine matrix.

Materials:

-

Urine sample

-

β-glucuronidase (from E. coli K12)[14]

-

Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)[8]

-

Internal standards (isotope-labeled metabolites)[15]

-

Solid-phase extraction (SPE) cartridges (e.g., C18)[15]

Protocol:

-

Spiking: To a 1 mL aliquot of urine, add a mixture of isotope-labeled internal standards.[15]

-

Buffering: Add 250 µL of 1 M ammonium acetate buffer (pH 6.5).[15]

-

Enzymatic Hydrolysis: Add 10 µL of β-glucuronidase solution. Incubate the mixture at 37°C for 2 hours to cleave the glucuronide conjugates.[8]

-

Acidification: Acidify the sample to pH 2-3 with an appropriate acid.[16]

-

SPE Cartridge Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes with an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).[16]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[16]

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, identify, and quantify the target metabolites with high sensitivity and selectivity.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[15]

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[14]

LC Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3 µm particle size).[8]

-

Mobile Phase A: 0.1% acetic acid in water.[14]

-

Mobile Phase B: 0.1% acetic acid in acetonitrile.[14]

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes based on their polarity.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).[15] Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard to ensure accurate quantification.

Signaling Pathways and Toxicological Implications

DnBP and its primary metabolite, MnBP, are recognized as endocrine-disrupting chemicals that can interfere with steroid hormone biosynthesis.[17][18] In vitro studies using human adrenocortical H295R cells have shown that both DnBP and MnBP can significantly decrease the production of testosterone, androstenedione, and corticosterone.[17]

The proposed mechanism involves the downregulation of key steroidogenic enzymes. For instance, DnBP has been shown to decrease the levels of CYP11A1 and HSD3B2, while MnBP primarily affects CYP17A1.[18] These enzymes are critical for the early steps of steroidogenesis, converting cholesterol into various steroid hormones. The disruption of these pathways can have significant implications for reproductive health.[17][18]

Conclusion

The metabolism of di-n-butyl phthalate to Mono(3-hydroxybutyl)phthalate is a well-defined pathway involving initial hydrolysis followed by cytochrome P450-mediated oxidation. The quantification of 3-OH-MnBP and other metabolites in urine serves as a reliable biomarker for assessing human exposure to DnBP. The detailed experimental protocols provided in this guide offer a robust framework for researchers in this field. Furthermore, understanding the impact of DnBP and its metabolites on signaling pathways, such as steroidogenesis, is critical for evaluating the potential health risks associated with exposure to this ubiquitous environmental contaminant. Continued research is necessary to fully elucidate the complex interactions between DnBP metabolites and biological systems.

References

- 1. Enzymatic degradation of dibutyl phthalate and toxicity of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of di-n-butyl phthalate, butylbenzyl phthalate and di(2-ethylhexyl) phthalate in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phthalate esters. II. Effects of inhaled dibutylphthalate on cytochrome P-450 mediated metabolism in rat liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates [mdpi.com]

- 7. Cytochrome P450-inhibitory activity of parabens and phthalates used in consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Metabolite profiles of di-n-butyl phthalate in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wwwn.cdc.gov [wwwn.cdc.gov]

- 15. benchchem.com [benchchem.com]

- 16. Inter-Day Variability of Metabolites of DEHP and DnBP in Human Urine—Comparability of the Results of Longitudinal Studies with a Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Mono(3-hydroxybutyl)phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Mono(3-hydroxybutyl)phthalate-d4 (MHBP-d4), a critical internal standard used in quantitative mass spectrometry-based studies. Ensuring the high isotopic purity of such standards is paramount for the accuracy and reliability of experimental results, particularly in pharmacokinetic research, metabolite identification, and environmental analysis.[1][2]

Core Compound Specifications

This compound is the deuterium-labeled form of Mono(3-hydroxybutyl)phthalate (MHBP), a secondary metabolite of the common plasticizer di-n-butyl phthalate (B1215562) (DBP). The "-d4" designation indicates that four hydrogen atoms in the benzene (B151609) ring of the phthalate structure have been replaced with deuterium (B1214612) atoms. This mass shift allows it to be distinguished from its naturally occurring (unlabeled) counterpart by a mass spectrometer, serving as an ideal internal standard for quantifying MHBP levels in biological and environmental matrices.[3][4]

The table below summarizes the key chemical and physical properties of both the deuterated standard and its unlabeled analogue.

| Property | This compound | Mono(3-hydroxybutyl)phthalate (unlabeled) |

| Alternate Names | 1,2-(Benzene-d4)dicarboxylic Acid Mono(3-hydroxybutyl)ester; MHBP-d4[3] | 2-(3-hydroxybutoxycarbonyl)benzoic acid; MHBP[5] |

| CAS Number | Not specified for labeled; 57074-43-8 (unlabeled)[3][6] | 57074-43-8[7] |

| Molecular Formula | C₁₂H₁₀D₄O₅[3][6][8] | C₁₂H₁₄O₅[5] |

| Molecular Weight | 242.26 g/mol [3][6][8] | 238.24 g/mol [5] |

| Typical Isotopic Purity | >98% | Not Applicable |

| Storage Temperature | -20°C[7] | -20°C |

Note: Lot-specific data, including precise isotopic enrichment, should always be confirmed by consulting the Certificate of Analysis provided by the manufacturer.[3][6]

The Importance of Isotopic Purity

In isotope dilution mass spectrometry, an analytical technique renowned for its precision, a known quantity of the isotopically labeled standard (MHBP-d4) is added to a sample. The ratio of the unlabeled analyte to the labeled standard is then measured. The accuracy of this quantification relies directly on the isotopic purity of the standard.[2] Any significant presence of unlabeled MHBP in the MHBP-d4 standard can lead to an overestimation of the analyte's concentration. Conversely, the presence of molecules with fewer than the expected number of deuterium atoms (e.g., d1, d2, d3) can interfere with data analysis. Therefore, rigorous assessment of isotopic purity is a mandatory step in method validation.

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

The most common and effective method for determining the isotopic purity of deuterated compounds is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][9] This technique offers high sensitivity and selectivity, allowing for the separation and quantification of different isotopic species.[10]

Objective: To quantify the isotopic distribution and confirm the isotopic enrichment of a this compound standard.

A. Sample Preparation

-

Stock Solution: Prepare a stock solution of the MHBP-d4 standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a working concentration suitable for LC-MS/MS analysis, typically in the range of 100-1000 ng/mL, using the initial mobile phase composition as the diluent.

B. LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used for the separation of phthalate metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A gradient elution is employed to ensure good separation from any potential impurities. For example, start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for phthalate monoesters.[4]

-

Analysis Mode: Full scan mode is used to observe the full isotopic distribution of the compound.

-

Scan Range: A mass-to-charge (m/z) range that covers the expected ions for both the labeled and unlabeled compounds (e.g., m/z 200-250).

-

Key Ions to Monitor:

-

Unlabeled MHBP ([M-H]⁻): ~m/z 237.08

-

Labeled MHBP-d4 ([M-H]⁻): ~m/z 241.11

-

-

C. Data Acquisition and Analysis

-

Acquisition: Inject the working solution and acquire the full scan mass spectrum across the chromatographic peak corresponding to MHBP-d4.

-

Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak. A background spectrum taken just before or after the peak should be subtracted to minimize noise and interferences.[10]

-

Peak Integration: Identify and integrate the peak areas for each isotopic species in the mass spectrum. This includes the unlabeled (M+0), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) ions.

-

Isotopic Purity Calculation: The isotopic purity (enrichment) is calculated by expressing the intensity of the fully deuterated ion (M+4) as a percentage of the sum of intensities of all related isotopic peaks (M+0 through M+4).

Isotopic Purity (%) = [Area(M+4) / (Area(M+0) + Area(M+1) + ... + Area(M+4))] x 100

Note: For high-resolution mass spectrometers, it is crucial to correct for the natural isotopic abundance of ¹³C before calculating the final purity.[11]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the isotopic purity assessment.

Caption: Workflow for Isotopic Purity Assessment of MHBP-d4.

Caption: Conceptual Diagram of an Ideal Mass Spectrum.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Mono-3-hydroxybutyl phthalate | C12H14O5 | CID 18427030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Mono(3-hydroxybutyl)phthalate | LGC Standards [lgcstandards.com]

- 8. This compound | 57074-43-8 | HCA07443 [biosynth.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Mono(3-hydroxybutyl)phthalate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Mono(3-hydroxybutyl)phthalate-d4 (MHBUP-d4). Aimed at professionals in research and drug development, this document synthesizes available data to ensure the integrity of this stable isotope-labeled compound in analytical and research settings.

Summary of Storage and Stability

This compound is a deuterated metabolite of monobutyl phthalate (B1215562), utilized as an analytical standard. Ensuring its stability is paramount for accurate experimental outcomes. The primary recommendation for long-term storage is at low temperatures to minimize degradation.

Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C for long-term storage. | [1][2] |

| 2-8°C (refrigerator) for short-term storage. | [3] | |

| Physical Form | Light Yellow Thick Oil | [3] |

General Experimental Protocol for Stability Assessment

The following outlines a general experimental protocol for conducting a forced degradation study to assess the stability of this compound. This protocol is a template and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Objective

To evaluate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis, and to develop a stability-indicating analytical method.

Materials and Reagents

-

This compound reference standard

-

High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

-

Acids (e.g., hydrochloric acid, sulfuric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Buffers of various pH values

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system with a mass spectrometer (MS/MS) detector

-

Photostability chamber

Forced Degradation Studies

3.1 Hydrolytic Degradation:

-

Prepare solutions of MHBUP-d4 in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.

-

Withdraw samples at specified time points, neutralize if necessary, and dilute to an appropriate concentration for analysis.

3.2 Oxidative Degradation:

-

Prepare a solution of MHBUP-d4 in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature, protected from light, for a defined period.

-

Withdraw samples at specified time points and analyze.

3.3 Photolytic Degradation:

-

Expose a solution of MHBUP-d4 and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Maintain a control sample in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

Analytical Method

A stability-indicating analytical method, capable of separating the intact drug from its degradation products, should be developed and validated. A common approach involves:

-

Chromatography: Reversed-phase HPLC or UHPLC.

-

Column: A C18 column is often suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Tandem mass spectrometry (MS/MS) is highly specific and sensitive for detecting and quantifying the deuterated compound and its potential degradation products.

Data Analysis

-

Quantify the amount of undegraded MHBUP-d4 remaining at each time point.

-

Calculate the percentage of degradation.

-

Identify and characterize any significant degradation products using mass spectrometry.

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a forced degradation and stability study for a pharmaceutical compound.

Caption: Workflow for a forced degradation and stability study.

Degradation Pathway

Specific degradation pathways for this compound have not been detailed in the reviewed literature. However, based on the general degradation of phthalate monoesters, the primary pathway is expected to be hydrolysis of the ester bond to form phthalic acid-d4 and 3-hydroxy-1-butanol. Further degradation under oxidative or photolytic stress could lead to the formation of smaller organic molecules.

It is critical for researchers to perform specific stability studies on this compound to establish its degradation profile under their specific experimental conditions. This will ensure the reliability and accuracy of any analytical data generated using this compound as a standard.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Phthalate Metabolites Using Mono(3-hydroxybutyl)phthalate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are ubiquitous environmental contaminants and potential endocrine-disrupting chemicals, making the accurate assessment of human exposure crucial for public health research. Biomonitoring of phthalate (B1215562) exposure is typically achieved through the quantification of their metabolites in biological matrices, most commonly urine. Mono(3-hydroxybutyl)phthalate (MHBP) is a metabolite of the widely used plasticizer, dibutyl phthalate (DBP).

This document provides detailed application notes and protocols for the quantitative analysis of MHBP in human urine using Mono(3-hydroxybutyl)phthalate-d4 (MHB-d4) as an internal standard. The use of a stable isotope-labeled internal standard, such as MHB-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in analytical measurements. The methodology described herein utilizes isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound (MHB-d4), is spiked into the urine sample prior to sample preparation. The native analyte, Mono(3-hydroxybutyl)phthalate (MHBP), and the internal standard are then extracted, concentrated, and analyzed by LC-MS/MS. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample processing and ionization suppression/enhancement in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Metabolic Pathway of Dibutyl Phthalate (DBP)

Dibutyl phthalate (DBP) is metabolized in the body to its primary metabolite, monobutyl phthalate (MBP), which can then undergo further oxidation to form hydroxylated metabolites such as Mono(3-hydroxybutyl)phthalate (MHBP). Understanding this metabolic pathway is crucial for interpreting biomonitoring data.

Caption: Metabolic conversion of Dibutyl Phthalate (DBP) to its urinary metabolite.

Experimental Workflow

The overall experimental workflow for the analysis of MHBP in urine using MHB-d4 as an internal standard is depicted below. This process involves enzymatic hydrolysis to cleave glucuronide conjugates, solid-phase extraction for sample cleanup and concentration, and subsequent analysis by LC-MS/MS.

Caption: Workflow for urinary MHBP analysis using isotope dilution LC-MS/MS.

Detailed Experimental Protocols

Materials and Reagents

-

Standards: Mono(3-hydroxybutyl)phthalate (MHBP) and this compound (MHB-d4) certified reference materials.

-

Enzyme: β-glucuronidase from E. coli or Helix pomatia.

-

Solvents: HPLC-grade or MS-grade methanol (B129727), acetonitrile (B52724), and water.

-

Reagents: Formic acid, ammonium (B1175870) acetate (B1210297).

-

SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent).

-

Urine Samples: Human urine collected in polypropylene (B1209903) containers and stored at -20°C or lower until analysis.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of MHBP and MHB-d4 standards and dissolve in methanol to a final volume of 1 mL.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to achieve a concentration of 10 µg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution of MHBP with 50% methanol in water to cover the desired concentration range (e.g., 0.1 to 100 ng/mL).

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the intermediate stock solution of MHB-d4 with 50% methanol in water to prepare the internal standard spiking solution. The optimal concentration should be determined based on the expected endogenous levels of MHBP and instrument sensitivity.

Sample Preparation Protocol

-

Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Centrifuge at approximately 3000 x g for 10 minutes to pellet any precipitate.

-

Spiking with Internal Standard: Transfer 1 mL of the supernatant of each urine sample, calibration blank (water), and quality control samples to a clean polypropylene tube. Add a precise volume (e.g., 50 µL) of the MHB-d4 internal standard spiking solution to each tube and vortex briefly.

-

Enzymatic Hydrolysis: Add 500 µL of ammonium acetate buffer (1 M, pH 6.5) and 10 µL of β-glucuronidase enzyme solution to each tube. Vortex gently and incubate at 37°C for at least 2 hours (or overnight) to deconjugate the glucuronidated metabolites.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of water.

-

Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove interfering polar compounds.

-

Elution: Elute the analytes with 3 mL of methanol or acetonitrile into a clean collection tube.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance LC (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 for a typical gradient program. |

Table 1: Example of a Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Conditions |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Source Temp. | 500°C |

| Capillary Voltage | -3.5 kV |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 for specific precursor and product ions. |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for MHBP and MHB-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Mono(3-hydroxybutyl)phthalate (MHBP) | 237.1 | 121.0 | 100 | -15 |

| 237.1 | 134.0 | 100 | -12 | |

| This compound (MHB-d4) * | 241.1 | 125.0 | 100 | -15 |

| 241.1 | 138.0 | 100 | -12 |

*Note: The MRM transitions for MHB-d4 are estimated based on the fragmentation pattern of the unlabeled compound and the deuterium (B1214612) labeling on the benzene (B151609) ring. These transitions should be confirmed and optimized on the specific instrument being used.

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument-specific software. Quantification is based on the ratio of the peak area of the analyte (MHBP) to the peak area of the internal standard (MHB-d4). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of MHBP in the unknown samples is then calculated from the regression equation of the calibration curve.

Method Validation Parameters

A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized in Table 3.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | R² ≥ 0.99 for the calibration curve. |

| Accuracy (Recovery) | Within 85-115% for spiked quality control samples at low, medium, and high concentrations. |

| Precision (RSD) | Intra-day and inter-day precision should be ≤ 15% (≤ 20% at the Lower Limit of Quantification). |

| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10, with acceptable accuracy and precision. |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. |

| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and sensitive approach for the quantification of Mono(3-hydroxybutyl)phthalate in human urine. This methodology is well-suited for large-scale biomonitoring studies aimed at assessing human exposure to dibutyl phthalate and for research investigating the potential health effects of this common environmental contaminant. Proper method validation is essential to ensure the quality and reliability of the generated data.

Application Note: High-Throughput Analysis of Mono(3-hydroxybutyl)phthalate in Human Urine using Isotope Dilution Mass Spectrometry

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Mono(3-hydroxybutyl)phthalate (MHBP), a key biomarker of exposure to the plasticizer di(n-butyl) phthalate (B1215562) (DBP), in human urine. The method utilizes a stable isotope-labeled internal standard, Mono(3-hydroxybutyl)phthalate-d4 (MHBP-d4), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol employs enzymatic hydrolysis to liberate conjugated MHBP, followed by online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method provides the low limits of detection required for human biomonitoring studies and is suitable for high-throughput analysis in clinical and research laboratories.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products.[1] Di(n-butyl) phthalate (DBP) is a common phthalate that can leach from these products, leading to widespread human exposure.[1] Following exposure, DBP is rapidly metabolized in the body to its monoester, mono-n-butyl phthalate (MBP), which can be further oxidized to metabolites such as Mono(3-hydroxybutyl)phthalate (MHBP).[2] Biomonitoring of urinary metabolites is the preferred method for assessing human exposure to DBP as it is non-invasive and overcomes issues of sample contamination from the parent compound.[3]

Accurate quantification of these metabolites is crucial for epidemiological studies assessing the potential health risks associated with phthalate exposure. Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard that is chemically identical to the analyte, is the gold standard for quantitative biomonitoring.[4] this compound (MHBP-d4) serves as an ideal internal standard for MHBP, co-eluting chromatographically and exhibiting the same ionization efficiency, thereby compensating for analytical variability. This application note provides a detailed protocol for the analysis of MHBP in human urine using MHBP-d4 and HPLC-MS/MS.

Principle of Isotope Dilution using MHBP-d4

The core of this analytical method is the use of a deuterated internal standard, MHBP-d4. A known amount of MHBP-d4 is added to each urine sample at the beginning of the sample preparation process. Because MHBP-d4 is structurally identical to the native MHBP, differing only in isotopic composition (and thus mass), it behaves identically during all subsequent steps, including enzymatic hydrolysis, extraction, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. The concentration of the native MHBP is then calculated from the ratio of the signal from the native analyte to the signal from the known amount of the internal standard. This approach significantly improves the accuracy and precision of the measurement by correcting for variations in sample recovery and matrix-induced signal suppression or enhancement.[4]

Caption: Principle of isotope dilution using MHBP-d4 for accurate quantification.

Experimental Protocol

Materials and Reagents

-

Mono(3-hydroxybutyl)phthalate (MHBP) analytical standard

-

This compound (MHBP-d4) internal standard solution (in methanol)

-

β-glucuronidase (from E. coli)

-

Formic acid

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile (B52724)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Glassware, scrupulously cleaned to be free of phthalate contamination[5]

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of MHBP and MHBP-d4 in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MHBP stock solution with methanol to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Spiking Solution: Dilute the MHBP-d4 stock solution with methanol to a concentration of 50 ng/mL.

-

Quality Control (QC) Samples: Prepare low, medium, and high QC samples by spiking pooled human urine (previously determined to have low levels of MHBP) with known concentrations of MHBP.

Sample Preparation Protocol

-

Sample Aliquoting: To a 2 mL glass autosampler vial, add 100 µL of urine sample, calibrator, or QC sample.

-

Internal Standard Spiking: Add 10 µL of the 50 ng/mL MHBP-d4 internal standard spiking solution to each vial.

-

Buffer Addition: Add 50 µL of 1 M ammonium acetate buffer (pH 6.5).

-

Enzymatic Hydrolysis: Add 10 µL of β-glucuronidase enzyme solution. Vortex briefly to mix.

-

Incubation: Incubate the samples at 37°C for 2 hours to deconjugate the glucuronidated metabolites.[6]

-

Protein Precipitation: After incubation, add 200 µL of acetonitrile to precipitate proteins. Vortex and then centrifuge at 3000 x g for 10 minutes.

-

Extraction: Transfer the supernatant to a new vial for online SPE-HPLC-MS/MS analysis.

Caption: Experimental workflow for MHBP analysis in urine.

HPLC-MS/MS Instrumentation and Conditions

| Parameter | Setting |

| HPLC System | Agilent 1260 RRLC or equivalent |

| Mass Spectrometer | Agilent 6400 Series Triple Quadrupole LC/MS or equivalent |